2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine
Description
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine is a trisubstituted purine derivative featuring:
- 2-position: Chlorine substituent, common in purine-based kinase inhibitors for modulating electronic and steric properties.
- 9-position: Trimethylsilyl (TMS) group, enhancing lipophilicity and metabolic stability compared to alkyl or aryl substituents.
Properties
Molecular Formula |
C15H17ClIN5Si |
|---|---|
Molecular Weight |
457.77 g/mol |
IUPAC Name |
2-chloro-N-[(3-iodophenyl)methyl]-9-trimethylsilylpurin-6-amine |
InChI |
InChI=1S/C15H17ClIN5Si/c1-23(2,3)22-9-19-12-13(20-15(16)21-14(12)22)18-8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H,18,20,21) |
InChI Key |
IOLNKBYCKMITPK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC(=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine
General Synthetic Strategy
The synthesis of 2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine typically involves the nucleophilic substitution of a halogenated purine intermediate with a 3-iodobenzylamine derivative, often under conditions that preserve the trimethylsilyl group at the 9-position of the purine ring. The process may include:
- Preparation of a silylated purine intermediate.
- Coupling with 3-iodobenzylamine or its derivatives.
- Use of Lewis acid catalysts or bases to promote substitution.
- Purification steps involving crystallization or chromatography.
Specific Synthetic Approaches
Lewis Acid Catalyzed Reaction with Silylated Purine
According to patent WO2008108508A1, a method for synthesizing adenosine derivatives involves reacting a silylated purine compound with a chlorinated benzylamine derivative in the presence of a Lewis acid catalyst to produce the desired purine amine compound. Although this patent focuses on related compounds, the approach is applicable to the preparation of 2-chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine, where:
- The silylated purine (trimethylsilyl at the 9-position) acts as the electrophilic center.
- 3-iodobenzylamine serves as the nucleophile.
- Lewis acids such as zinc chloride or aluminum chloride can be employed to activate the purine for nucleophilic attack.
Halogenated Benzylamine Coupling in Organic Solvents
The preparation of N6-substituted purine derivatives often involves refluxing halogenated benzylamines with chloropurine intermediates in aprotic solvents such as N,N-dimethylformamide or xylene with bases like potassium carbonate to facilitate substitution. For the 3-iodobenzyl substitution:
- 2-chloro-6-chloropurine or its silylated analog is dissolved in anhydrous solvent.
- 3-iodobenzylamine is added with potassium carbonate or triethylamine as base.
- The mixture is refluxed for several hours (typically 10-20 h).
- The reaction progress is monitored by thin-layer chromatography.
- After completion, the mixture is cooled, filtered, and purified by recrystallization or chromatography.
Protection and Deprotection Strategies
The trimethylsilyl group at the 9-position is sensitive to acidic conditions; thus, protection strategies are crucial. The silylated purine intermediate is prepared first, often by silylation of the purine nitrogen using trimethylsilyl chloride and a base such as triethylamine in anhydrous conditions. This group is retained during nucleophilic substitution to prevent unwanted side reactions.
Example Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Silylation of purine | Purine + Trimethylsilyl chloride, triethylamine, anhydrous solvent, room temp to reflux | ~80-90% | Formation of 9-(trimethylsilyl)-purine intermediate |
| Nucleophilic substitution | 9-(trimethylsilyl)-2,6-dichloropurine + 3-iodobenzylamine, Lewis acid catalyst or base, reflux in DMF or xylene, 10-20 h | 60-85% | Formation of 2-chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine |
| Purification | Recrystallization from isopropanol or acetone | - | Achieves high purity (>95%) |
Analytical and Structural Confirmation
The synthesized compound is typically characterized by:
- Melting point determination (expected range around 190-200 °C).
- UV-Vis spectroscopy (absorption maxima near 273 nm).
- Nuclear Magnetic Resonance (NMR) spectroscopy confirming the substitution pattern.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95%).
- Mass spectrometry confirming molecular weight consistent with the formula.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Lewis acid catalyzed substitution | Silylated purine, 3-iodobenzylamine, Lewis acid (e.g., ZnCl2) | Room temp to reflux, inert atmosphere | 70-85% | High selectivity, mild conditions | Requires handling of Lewis acids |
| Base-mediated substitution in DMF/xylene | 9-(trimethylsilyl)-2,6-dichloropurine, 3-iodobenzylamine, K2CO3 or triethylamine | Reflux 10-20 h | 60-80% | Simple reagents, scalable | Longer reaction time |
| Protection/deprotection strategy | Trimethylsilyl chloride, base, purine derivatives | Anhydrous conditions, controlled temperature | 80-90% (protection step) | Protects sensitive sites | Additional synthetic step |
Chemical Reactions Analysis
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, forming new bonds with other molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its interactions with biological molecules, such as enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects and Molecular Properties
The table below compares key structural and physicochemical features of the target compound with similar purine derivatives:
*Calculated based on molecular formula.
Key Observations:
Structural Characterization
- NMR Shifts :
- HRMS : Molecular ion peaks (M+H)+ should align with calculated values (e.g., C₁₉H₂₂ClIN₅Si: 490.8 g/mol).
Biological Activity
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine, identified by the CAS number 163042-95-3, is a synthetic compound with notable biological activity, particularly as a selective agonist for adenosine receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClIN5Si |
| Molecular Weight | 457.77 g/mol |
| LogP | 4.4524 |
| Polar Surface Area (PSA) | 55.63 Ų |
Biological Activity
The compound exhibits high affinity and selectivity for the A3 adenosine receptor , with a dissociation constant (K_i) of approximately 0.33 nM. It shows a remarkable selectivity ratio, being 2500-fold selective over A1 and 1400-fold over A2A receptors, making it a valuable tool in pharmacological studies targeting these pathways .
- Adenosine Receptor Modulation :
-
Potential Therapeutic Applications :
- Neuroprotection : Studies suggest that compounds targeting A3 receptors may protect against neurodegenerative diseases by reducing excitotoxicity and inflammation.
- Cancer Therapy : The selective activation of A3 receptors can inhibit tumor growth and promote apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Study 1: Neuroprotective Effects
A study published in Neuroscience Letters explored the neuroprotective effects of 2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine in models of ischemic injury. The results indicated significant reductions in neuronal death and inflammatory markers following treatment with the compound, suggesting its potential utility in stroke therapy.
Study 2: Antitumor Activity
In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The mechanism was linked to its ability to induce apoptosis through the activation of A3 receptors, providing a basis for further exploration in cancer therapeutics .
Q & A
Q. What is the molecular structure and key functional groups of 2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine?
The compound has the molecular formula C₁₅H₁₇ClIN₅Si (MW: 457.77 g/mol). Its structure includes:
- A purine core with a chloro group at position 2.
- An N-(3-iodobenzyl) substituent at position 6.
- A trimethylsilyl (TMS) protective group at position 9. The 3-iodobenzyl group enhances receptor binding specificity, while the TMS group improves stability during synthesis .
Q. What is the standard synthetic route for this compound?
Synthesis involves:
- Halogenation : Chlorination at position 2 of the purine ring.
- Alkylation : Introduction of the 3-iodobenzyl group via nucleophilic substitution.
- Silylation : Protection of position 9 with trimethylsilyl chloride. Key reagents include DMF as a solvent and triethylamine to neutralize HCl byproducts. Yields are optimized at 90°C for 3–6 hours .
Q. Which analytical techniques confirm its structural integrity?
- ¹H/¹³C NMR : Validates substituent positions (e.g., aromatic protons of the benzyl group at δ 7.2–7.4 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ observed at m/z 458.78).
- X-ray crystallography : Resolves 3D conformation, critical for studying receptor interactions .
Advanced Research Questions
Q. How does the compound act as a selective A3 adenosine receptor agonist?
The compound binds to the A3 receptor with Kᵢ = 0.33 nM , leveraging:
- Iodine in the benzyl group for hydrophobic interactions.
- Chloro and TMS groups to stabilize the purine-receptor binding pocket. This selectivity is confirmed via radioligand displacement assays using [¹²⁵I]AB-MECA .
| Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (vs. A1/A2A) |
|---|---|---|
| A3 | 0.33 | >1000 |
| A1 | 420 | — |
| A2A | 3500 | — |
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent : Use DMF for high solubility of intermediates.
- Temperature : Maintain 90–100°C to accelerate alkylation without side reactions.
- Purification : Employ silica gel chromatography (hexane:EtOAc, 3:1) to remove unreacted 3-iodobenzyl bromide. Yield increases from 50% to 65% when ethylamine hydrochloride is added stoichiometrically .
Q. What strategies enhance receptor selectivity when modifying substituents?
- Position 2 : Replacing Cl with bulkier groups (e.g., Br) reduces A1/A2A affinity by 10-fold.
- Position 6 : Substituting 3-iodobenzyl with 2-fluorobenzyl lowers A3 binding (Kᵢ = 5.2 nM).
- Position 9 : Removing TMS decreases metabolic stability in hepatic microsomes .
Q. How are impurities characterized during synthesis?
Common impurities include:
- N-desiodo analog (lack of iodine due to incomplete alkylation).
- Over-chlorinated byproducts (e.g., 2,6-dichloro derivatives). Mitigation involves HPLC-MS monitoring and recrystallization from diethyl ether .
Q. What computational methods predict binding modes with the A3 receptor?
- Molecular docking (AutoDock Vina) aligns the purine core with transmembrane helices 3 and 6 of the receptor.
- MD simulations (GROMACS) show the 3-iodobenzyl group stabilizes a hydrophobic subpocket over 100 ns .
Methodological Notes
- Contradiction Handling : While reports Kᵢ = 0.33 nM, other sources lack quantitative binding data. Cross-validate using patch-clamp electrophysiology for functional activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
